molecular formula C5H3BrClNO2 B12708261 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- CAS No. 339152-96-4

1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro-

Cat. No.: B12708261
CAS No.: 339152-96-4
M. Wt: 224.44 g/mol
InChI Key: WRKPOMIXTRWQIT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position and a chlorine atom at the 4-position of the pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- typically involves the bromination and chlorination of pyrrole-2,5-dione derivatives. One common method is the bromination of N-methylmaleimide followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and addition products with various functional groups .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is unique due to the presence of both bromomethyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

339152-96-4

Molecular Formula

C5H3BrClNO2

Molecular Weight

224.44 g/mol

IUPAC Name

3-(bromomethyl)-4-chloropyrrole-2,5-dione

InChI

InChI=1S/C5H3BrClNO2/c6-1-2-3(7)5(10)8-4(2)9/h1H2,(H,8,9,10)

InChI Key

WRKPOMIXTRWQIT-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)NC1=O)Cl)Br

Origin of Product

United States

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